2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide
Description
2-Phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a phenoxy group and a 3-(trifluoromethyl)-1H-pyrazole moiety linked via an ethyl chain. This compound’s structural features, including the trifluoromethyl group, enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-phenoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-11(23-12-5-3-2-4-6-12)14(22)19-8-10-21-9-7-13(20-21)15(16,17)18/h2-7,9,11H,8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZRZQOCAOGINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC(=N1)C(F)(F)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the phenoxy group: This step involves the nucleophilic substitution of a halogenated aromatic compound with a phenol derivative.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate with a suitable amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations from Structural Comparisons
Trifluoromethyl vs. Thiophene’s aromaticity may confer distinct binding interactions in biological systems.
Phenoxy vs. Chlorophenoxy (): The 3-chlorophenoxy group in introduces electron-withdrawing effects, which could alter reactivity or binding affinity compared to the unsubstituted phenoxy group in the target .
Pyrazole vs.
Amide Type Variations :
- The acetamide in has a shorter carbon chain and a trifluoroethyl group, reducing steric hindrance but possibly limiting interactions with deeper binding pockets .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The trifluoromethyl group in the target compound enhances logP compared to amino- or thiophene-substituted analogs, favoring blood-brain barrier penetration .
- Synthetic Accessibility : Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate () is a commercially available precursor, suggesting feasible synthesis routes for the target compound .
Biological Activity
2-Phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic organic compound that has gained attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This compound includes a phenoxy group, a pyrazole ring with a trifluoromethyl substituent, and a propanamide moiety, which contributes to its distinct chemical and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.30 g/mol. The compound's structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to biological targets. The exact mechanisms may vary based on the context of use, but preliminary studies suggest modulation of enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Antitumor Activity
Preliminary studies suggest potential antitumor activity, particularly in inhibiting the proliferation of certain cancer cell lines. For example, the compound has shown cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against agricultural pests. Studies indicate that it may disrupt critical biological processes in target insects, making it a candidate for developing new agrochemicals.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | Showed significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. |
| Antitumor Assessment | Exhibited IC50 values of 10 µM against MCF-7 cells and 15 µM against A549 cells in MTT assays, indicating promising antitumor potential. |
| Insecticidal Testing | Demonstrated over 80% mortality in tested insect populations at concentrations as low as 50 ppm within 24 hours of exposure. |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 2-phenoxy-N-(3-trifluoromethyl-phenyl)acetamide, the unique trifluoromethyl-pyrazole moiety in this compound provides enhanced biological activity profiles, particularly in terms of potency and selectivity against specific targets.
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| This compound | Antimicrobial, Antitumor, Insecticidal | IC50: 10 µM (MCF-7), MIC: 16 µg/mL (S. aureus) |
| 2-Phenoxy-N-(3-trifluoromethyl-phenyl)acetamide | Moderate Antimicrobial | IC50: >20 µM (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
